![molecular formula C18H14N2S2 B408976 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole CAS No. 314768-43-9](/img/structure/B408976.png)

6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole

Overview

Description

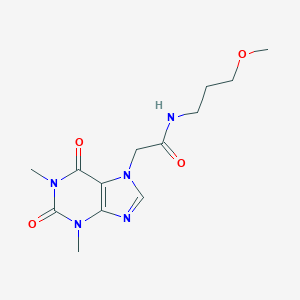

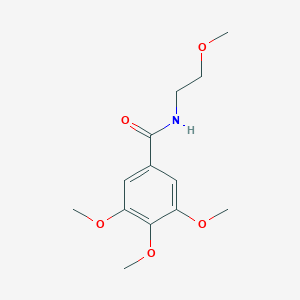

“6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole” is a chemical compound with the molecular formula C18H14N2S2 . It has been studied for its potential pharmaceutical activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole analogs, including “this compound”, involves a series of chemical reactions . The type and size of the amine on the C-5 of the imidazo[2,1-b]thiazole ring can affect both the potency and selectivity of the resulting compounds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b]thiazole ring, which is fused with a phenyl ring at the 6-position and a p-tolylthio group at the 5-position .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives, including “this compound”, have been found to exhibit various chemical reactions. For instance, they can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .Scientific Research Applications

Synthesis and Biological Activities

- Synthesis and Biological Evaluation : 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for various biological activities. Studies have reported the synthesis of such compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, derivatives have shown promise in anti-tubercular, anti-cancer, and antioxidant activities (Shetty et al., 2010), (Hussein & Al-lami, 2022), (Ramprasad et al., 2015).

Chemical Structure and Properties

- Chemical Structure Analysis : The chemical structure of these compounds has been a subject of study, with analyses revealing certain structural features important for their biological activities. For instance, the planar structure of the phenyl, pyrazole, and thiazole rings, as well as the imidazole moiety’s envelope conformation, have been noted (Zukerman-Schpector, 1994).

Pharmacological Behavior

- Pharmacological Potential : The pharmacological behavior of these derivatives has been extensively studied. Compounds with a phenyl ring at the 6 position have demonstrated significant antitumor and cardiotonic activities (Andreani et al., 1996), (Andreani et al., 1996).

Mechanistic Studies

- Mechanistic Insights : Research has also focused on understanding the mechanisms underlying the biological activities of these compounds. For instance, studies on the modulation of CD2 receptors by imidazo[2,1-b]thiazoles provide insight into their potential immunological effects (Harraga et al., 1994).

Mechanism of Action

Target of Action

The primary target of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to changes in the protein’s function

Biochemical Pathways

The compound affects the electron transport chain by targeting the Pantothenate synthetase of Mycobacterium tuberculosis . This interaction disrupts the normal functioning of the electron transport chain, leading to downstream effects on the organism’s energy production and other biochemical processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been predicted using in silico ADMET prediction tools . These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site in the body.

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis, with an IC50 of 2.03 μM and IC90 of 15.22 μM . This suggests that the compound is effective in inhibiting the growth of this organism at these concentrations. Furthermore, the compound showed no activity towards a panel of non-tuberculous mycobacteria (NTM), suggesting a selective inhibition of Mycobacterium tuberculosis .

Future Directions

Imidazo[2,1-b]thiazole derivatives, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, have shown promise in various pharmaceutical applications, particularly as potential antiproliferative agents . Future research may focus on further exploring these properties and developing these compounds into effective therapeutic agents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole are not fully understood due to the limited research available. It is known that imidazo[2,1-b]thiazole derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of this bacterium .

Cellular Effects

In vitro studies have shown that imidazo[2,1-b]thiazole derivatives, such as this compound, can have a significant impact on cellular processes . For example, these compounds have been found to display IC 90 of 7.05 μM and IC 50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. Molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Properties

IUPAC Name |

5-(4-methylphenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S2/c1-13-7-9-15(10-8-13)22-17-16(14-5-3-2-4-6-14)19-18-20(17)11-12-21-18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJFISPEJIPHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]acetate](/img/structure/B408900.png)

![N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B408901.png)

![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B408906.png)

![4-(2-bromophenyl)-1,8-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B408909.png)

![4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B408912.png)